diethyl 2-[6-ethoxy-2,2-dimethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core, a dithiole ring, and various functional groups such as ethoxy, dimethyl, and phenylacetyl. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves a multi-step synthetic route. The process begins with the preparation of the tetrahydroquinoline core, which is achieved through a cyclization reaction involving appropriate precursors. The subsequent steps involve the introduction of the ethoxy, dimethyl, and phenylacetyl groups through various substitution and addition reactions. The final step involves the formation of the dithiole ring, which is achieved through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step in the synthetic route. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing dithiole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and phenylacetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiole ring can lead to the formation of sulfoxides, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- **4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
Uniqueness
The uniqueness of 4,5-DIETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(2-PHENYLACETYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its complex structure and the presence of multiple functional groups, which impart unique chemical and physical properties. These properties make it a valuable compound for various scientific research applications and distinguish it from other similar compounds.
Properties
Molecular Formula |
C30H31NO6S3 |
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Molecular Weight |
597.8 g/mol |
IUPAC Name |
diethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C30H31NO6S3/c1-6-35-19-14-15-21-20(17-19)23(29-39-24(27(33)36-7-2)25(40-29)28(34)37-8-3)26(38)30(4,5)31(21)22(32)16-18-12-10-9-11-13-18/h9-15,17H,6-8,16H2,1-5H3 |
InChI Key |
HFMRYDWDGHFBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)(C)C)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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